Superior Syn-Diastereoselectivity in Reduction Compared to α-Alkoxy Analogs
The reduction of 1-oxo-1-phenylpropan-2-yl benzoate (referred to as 2-benzoyloxypropiophenone) with polymethylhydrosiloxane (PMHS) and tetrabutylammonium fluoride (TBAF) exhibits exceptionally high syn-diastereoselectivity. This performance is quantifiably superior to a closely related α-alkoxy analog, 2-methoxy-1-phenyl-1-propanone, under the same conditions [1].
| Evidence Dimension | Diastereomeric ratio (syn:anti) upon reduction |
|---|---|
| Target Compound Data | 97:3 |
| Comparator Or Baseline | 2-methoxy-1-phenyl-1-propanone (87:13) |
| Quantified Difference | 10 percentage point increase in syn-selectivity |
| Conditions | Reduction with PMHS (1.5 equiv.) and TBAF (5 mol%) in THF at 0-5 °C, followed by TBAF-mediated cleavage of the silyl ether intermediate. |
Why This Matters
This demonstrates that the benzoyloxy group provides superior stereocontrol during reduction, making it the preferred precursor for the synthesis of syn-1,2-amino alcohols, a critical motif in pharmaceuticals.
- [1] Nadkarni, D., Hallissey, J., & Mojica, C. (2003). Diastereoselectivity in the reduction of alpha-Oxy- and alpha-amino-substituted acyclic ketones by polymethylhydrosiloxane. The Journal of Organic Chemistry, 68(2), 594-596. (Supporting Information, pp. S6-S7). View Source
